2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers exploring piperidinylsulfonyl-pyridinone scaffolds often lack a reliable, well-characterized baseline compound for SAR studies. 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide (CAS 1251630-98-4) serves as the unsubstituted N-phenyl reference standard for this chemical series. • Purity >90%, MW 375.4 g/mol - suitable as analytical reference for HPLC, LC-MS & NMR method development • Defined 2D/3D structure (PubChem CID 49667001) - ready for in silico docking, pharmacophore modeling & MD simulations • Cataloged screening compound - ideal baseline for internal SAR exploration; avoids uncontrolled variables from generic analog substitution

Molecular Formula C18H21N3O4S
Molecular Weight 375.44
CAS No. 1251630-98-4
Cat. No. B2385299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide
CAS1251630-98-4
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H21N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,19,22)
InChIKeyBQTHWTSXFHKFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide: Identity and Class


2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is a synthetic small molecule (C18H21N3O4S, MW 375.4 g/mol) that belongs to the class of piperidin-1-ylsulfonyl pyridinone acetamides [1]. It is cataloged as a screening compound (e.g., AKSci HTS007396) and is available from multiple chemical suppliers for research use only . The compound incorporates a piperidine sulfonamide motif linked to a pyridin-2(1H)-one core and an N-phenylacetamide side chain, a scaffold commonly explored in early-stage drug discovery for modulating protein targets such as kinases and bacterial enzymes [2]. However, detailed primary pharmacological characterization of this specific compound remains absent from the peer-reviewed biomedical literature and public bioassay databases as of early 2026.

Unvalidated screening compound No pharmacological data in public domain; requires independent characterization before use.
Synthetic starting point May serve as a baseline reference within proprietary analog series for SAR exploration.
Computational scaffold Defined 2D/3D structure supports in silico docking and pharmacophore modeling studies.

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide: Unsubstantiated Analog Substitution


The compound resides in a dense chemical space populated by closely related analogs that differ only by the substitution pattern on the terminal phenyl ring (e.g., 2-methylphenyl, 3-methylphenyl, 2-fluorophenyl, 2,5-difluorophenyl, 3-chlorophenyl, or 2-chlorobenzyl variants) . In medicinal chemistry, even minor changes to the aryl ring can profoundly alter target binding, selectivity, solubility, metabolic stability, and off-target liability [1]. Without publicly available head-to-head pharmacological data for this series, there is no scientific basis to assume that one analog can be freely substituted for another without risking altered biological readouts. Procurement decisions must therefore rely on the specific analog used in a given experimental protocol, as generic substitution risks introducing uncontrolled variables that could compromise experimental reproducibility and validity [2].

Aryl substitution sensitivity
Minor changes to the phenyl ring (e.g., 2-methyl, 3-chloro) can profoundly alter target binding, selectivity, and solubility.
No head-to-head data
Publicly available comparative pharmacological data for the analog series is absent; interchangeability cannot be assumed.
Protocol-specific analog
Procurement must follow the exact analog used in the experimental protocol to avoid uncontrolled variables.

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide: Quantitative Differentiation Evidence


Absence of Pharmacological Data for Differentiation

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL (CHEMBL4941015), and patent databases as of early 2026 yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50, % inhibition, MIC, or selectivity ratios) for 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide [1]. Furthermore, no head-to-head comparative studies against its closest analogs—N-(2-methylphenyl), N-(3-methylphenyl), N-(2-fluorophenyl), or N-(2,5-difluorophenyl) derivatives—were identified [2]. Consequently, no evidence dimension can be populated with target compound data, comparator data, or a quantified difference. All claims of biological activity (e.g., antimicrobial, quorum sensing inhibition) found on non-authoritative vendor sites could not be verified against primary literature and are therefore excluded per the evidence admission rules.

Pharmacological Data
Data to verify
No quantitative bioactivity (IC50, Ki, MIC) or comparative data
Cannot support activity-based selection
Request primary data from supplier or commission custom profiling
Medicinal Chemistry Chemical Biology Drug Discovery

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide: Appropriate Use Contexts


Internal Pilot Screening in Analog Series

Research groups that have independently synthesized or acquired a panel of piperidin-1-ylsulfonyl pyridinone acetamides may use the unsubstituted N-phenyl variant as a baseline reference compound. In the absence of external data, the compound serves as a synthetic starting point for internal structure-activity relationship (SAR) exploration, where relative potency, selectivity, and physicochemical properties can be compared within a controlled, proprietary dataset [1].

Negative Control or Scaffold Reference

Given the lack of demonstrated activity against any specific target, the compound could theoretically be employed as a negative control in assays where a substituted analog shows activity, provided the user first confirms its inactivity in their specific assay system. This use case is speculative and requires rigorous internal validation [2].

Computational Chemistry and Docking Studies

The well-defined 2D/3D structure (PubChem CID 49667001) and computed physicochemical properties (XLogP3 = 1, HBD = 1, HBA = 5, rotatable bonds = 5) make the compound suitable for in silico studies, such as docking, pharmacophore modeling, or molecular dynamics simulations, to predict binding modes and guide the design of more potent analogs [3].

Analytical Reference Standard for Method Development

With a purity specification of >90% (as marketed by AKSci) and a defined molecular weight of 375.4 g/mol, the compound can be used as an analytical reference standard for developing HPLC, LC-MS, or NMR methods aimed at characterizing this chemical series, provided the user independently verifies purity and identity .

Application
Selection Property
Validation Focus
Internal pilot screening
Analog series baseline
Internal SAR dataset comparison
Negative control / scaffold reference
Target inactivity confirmation
Assay-specific inactivity validation
Computational docking studies
2D/3D structure availability
In silico binding predictions
Analytical reference standard
Defined purity and molecular weight
Independent purity/identity verification
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